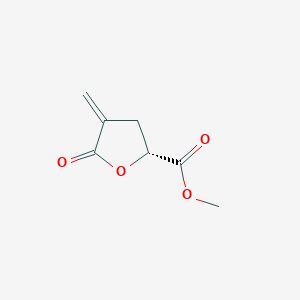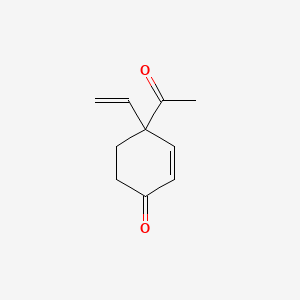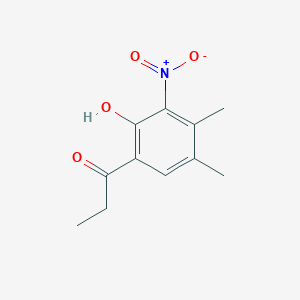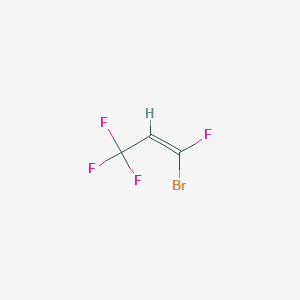![molecular formula C19H27N3O2 B13835642 (4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that belongs to the family of pyridine-based oxazoline compounds. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in asymmetric catalysis and coordination chemistry. The presence of oxazoline rings imparts chirality to the molecule, which is crucial for enantioselective reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.
Attachment to Pyridine: The oxazoline rings are then attached to the 2,6-positions of the pyridine ring through a series of condensation reactions.
A common synthetic route involves the use of 2,6-diacetylpyridine, which undergoes condensation with (S)-4-isobutyl-2-amino-2-oxazoline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.
化学反応の分析
Types of Reactions
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Substitution Reactions: The oxazoline rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, altering the oxidation state of the metal center in coordination complexes.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in polar solvents such as acetonitrile or dichloromethane, with metal salts as reagents.
Substitution Reactions: Nucleophiles such as alkyl halides or aryl halides are used, often in the presence of a base like sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying geometries and oxidation states.
Substituted Derivatives: Functionalized oxazoline rings with additional alkyl or aryl groups.
Redox Products: Altered metal oxidation states in coordination complexes.
科学的研究の応用
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of scientific research applications:
Asymmetric Catalysis: Used as a chiral ligand in enantioselective reactions, such as hydrogenation and hydroformylation.
Coordination Chemistry: Forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
作用機序
The mechanism of action of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination stabilizes the metal center and facilitates various catalytic processes. The chiral nature of the ligand induces enantioselectivity in reactions, making it valuable in asymmetric synthesis.
類似化合物との比較
Similar Compounds
- 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine
Uniqueness
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of isobutyl groups on the oxazoline rings, which provide steric hindrance and influence the ligand’s coordination geometry. This steric effect can enhance the selectivity and efficiency of catalytic reactions compared to other similar compounds.
特性
分子式 |
C19H27N3O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
4-(2-methylpropyl)-2-[6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H27N3O2/c1-12(2)8-14-10-23-18(20-14)16-6-5-7-17(22-16)19-21-15(11-24-19)9-13(3)4/h5-7,12-15H,8-11H2,1-4H3 |
InChIキー |
JPPHLOFYYNORNO-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)

![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)


![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)


![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)


![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)

